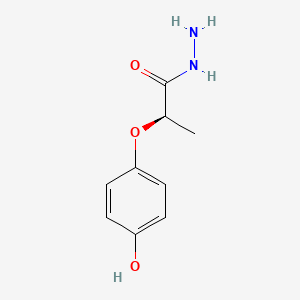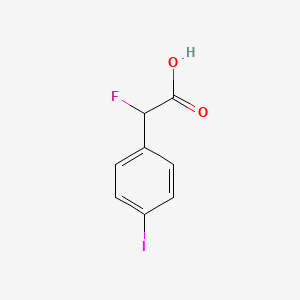![molecular formula C9H4ClNS B13452746 7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
7-Chloro-2-ethynylthieno[3,2-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-ethynylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position and an ethynyl group at the 2nd position on the thieno[3,2-b]pyridine ring system. Thienopyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-ethynylthieno[3,2-b]pyridine typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through various cyclization reactions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions to form the thieno[3,2-b]pyridine core.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.
Addition of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of the chlorinated thieno[3,2-b]pyridine with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
7-Chloro-2-ethynylthieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira, Suzuki, and Heck couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, osmium tetroxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst).
Coupling Reactions: Palladium catalysts, copper co-catalysts, solvents (e.g., tetrahydrofuran, toluene).
Major Products Formed
Substitution Products: Various substituted thieno[3,2-b]pyridines.
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alkenes or alkanes.
Coupling Products: Complex heterocyclic compounds.
科学研究应用
7-Chloro-2-ethynylthieno[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of chemical probes for studying biological systems.
作用机制
The mechanism of action of 7-Chloro-2-ethynylthieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. The ethynyl group plays a crucial role in the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the chlorine and ethynyl groups but shares the core structure.
7-Chlorothieno[3,2-b]pyridine: Similar structure but without the ethynyl group.
2-Ethynylthieno[3,2-b]pyridine: Similar structure but without the chlorine atom.
Uniqueness
7-Chloro-2-ethynylthieno[3,2-b]pyridine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile building block in medicinal chemistry and material science.
属性
分子式 |
C9H4ClNS |
|---|---|
分子量 |
193.65 g/mol |
IUPAC 名称 |
7-chloro-2-ethynylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C9H4ClNS/c1-2-6-5-8-9(12-6)7(10)3-4-11-8/h1,3-5H |
InChI 键 |
QSQGSEOKRDUJSW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC2=NC=CC(=C2S1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


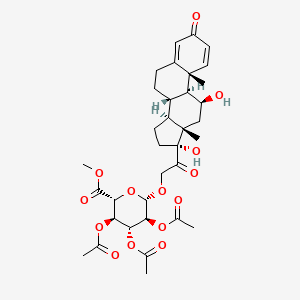
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(trifluoromethoxy)benzoicacid](/img/structure/B13452686.png)
![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)
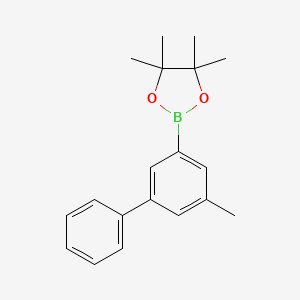
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
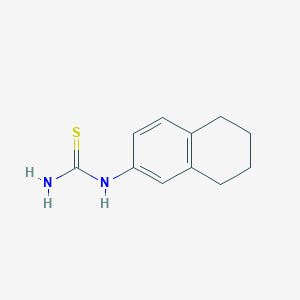
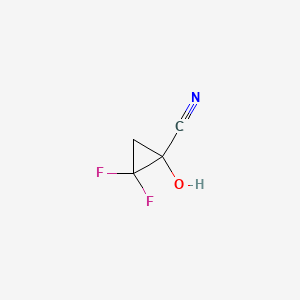
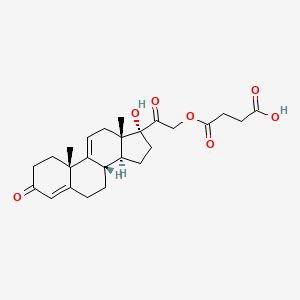

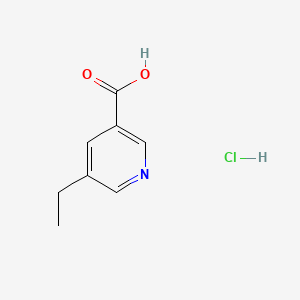
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
